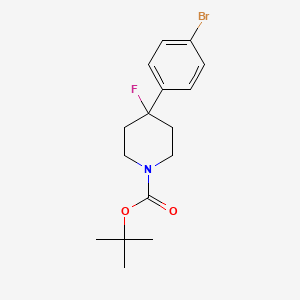

Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrFNO2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAXYEOEPQQWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159647 | |

| Record name | 1,1-Dimethylethyl 4-(4-bromophenyl)-4-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093064-85-7 | |

| Record name | 1,1-Dimethylethyl 4-(4-bromophenyl)-4-fluoro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093064-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(4-bromophenyl)-4-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(4-bromophenyl)piperidine Intermediate

A key intermediate is 1-(4-bromophenyl)piperidine, which can be synthesized by nucleophilic aromatic substitution followed by bromination:

- Starting materials: Bromobenzene and piperidine.

- Base: Potassium tert-butoxide or sodium tert-amylate.

- Solvent: Sulfolane.

- Conditions: Heating at 150–180 °C to afford N-phenylpiperidine.

- Bromination: N-phenylpiperidine is reacted with brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in organic solvents like acetonitrile or dichloromethane at 15–40 °C.

- Catalyst: Addition of 0.02–0.15 equivalents of tetra-n-butyl ammonium tetraphenylborate enhances para-selectivity.

- Purification: Distillation under reduced pressure or recrystallization using dichloromethane/n-heptane (1:4) solvent system.

This method provides a relatively high yield and high purity of 1-(4-bromophenyl)piperidine with minimal isomer formation, suitable for scale-up and industrial production.

Alternative Synthetic Routes

Some synthetic routes involve:

- Alkylation of piperidine derivatives with halogenated aromatic compounds.

- Use of lactone intermediates and sulfonate derivatives for complex piperidine frameworks.

- Use of cesium carbonate in acetonitrile at 65 °C for substitution reactions involving 4-bromophenol derivatives, which can be adapted for the synthesis of related compounds.

Reaction Conditions and Optimization

Research Findings and Analysis

- The use of potassium tert-butoxide or sodium tert-amylate as bases in the initial step promotes efficient nucleophilic substitution yielding N-phenylpiperidine intermediates with high selectivity and yield.

- The bromination step benefits significantly from the addition of tetra-n-butyl ammonium tetraphenylborate, which acts as a catalyst to improve para-selectivity and reduce side products.

- The synthetic route described avoids expensive catalysts like palladium, reducing cost and complexity, making it suitable for industrial scale-up.

- Fluorination and Boc protection steps require precise control to avoid overreaction or decomposition, but are well-established in piperidine chemistry.

- Alternative methods involving cesium carbonate and acetonitrile provide high yields for related compounds and may be adapted for this synthesis.

- The overall synthetic pathway is characterized by relatively few steps, commercially available starting materials, and scalable reaction conditions, which are advantageous for pharmaceutical intermediate production.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| 1. Formation of N-phenylpiperidine | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, heat (150–180 °C) | Formation of piperidine intermediate | High yield, industrially feasible |

| 2. Bromination | NBS or DBDMH, tetra-n-butyl ammonium tetraphenylborate, acetonitrile or dichloromethane, 15–40 °C | Introduction of bromine at para position | High para-selectivity, pure product |

| 3. Fluorination | Fluorinating agent (e.g., Selectfluor), controlled temp | Fluorine substitution at 4-position | Selective fluorination |

| 4. Boc Protection | Di-tert-butyl dicarbonate, base, room temp to 40 °C | Protect nitrogen as Boc carbamate | Stable protected intermediate |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for ester hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

Reduction Products: Reduction can yield alcohols or amines.

Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections.

Beta-Lactamase Inhibitors

This compound is utilized in the preparation of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria. The synthesis involves multiple steps where this compound acts as a precursor to more complex structures that inhibit beta-lactamase enzymes .

Fentanyl Derivatives

It is also noted for its role as an intermediate in the synthesis of fentanyl and its analogs. The structural modifications facilitated by this compound allow for the development of potent analgesics .

Synthetic Organic Chemistry

The compound is valuable in synthetic pathways due to its functional groups, which can undergo various chemical reactions.

Reactivity and Transformations

This compound can be transformed through:

- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.

- Deprotection Reactions : The tert-butyl group can be removed under acidic conditions to yield more reactive intermediates suitable for further synthesis .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing a series of novel antibacterial agents. The derivatives showed significant activity against resistant strains of bacteria, highlighting the compound's utility in drug development .

Case Study 2: Development of Pain Management Drugs

Research into fentanyl analogs synthesized from this compound revealed promising results in pain management therapies. These derivatives exhibited enhanced potency and reduced side effects compared to traditional opioids, showcasing the importance of this compound in pharmaceutical applications .

Data Table: Applications Overview

| Application Area | Specific Use | Outcome/Impact |

|---|---|---|

| Medicinal Chemistry | Synthesis of beta-lactamase inhibitors | Effective against antibiotic-resistant bacteria |

| Synthetic Chemistry | Intermediate for fentanyl derivatives | Development of potent analgesics |

| Drug Development | Novel antibacterial agents | Significant activity against resistant strains |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and fluorine groups enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate can be contextualized against related piperidine and piperazine derivatives. Below is a detailed comparative analysis:

Structural Analogues

Key Trends

- Halogen Effects : Bromine (van der Waals radius ~1.85 Å) provides greater steric bulk and lipophilicity compared to chlorine (~1.75 Å) or fluorine (~1.47 Å), influencing binding affinity and solubility .

- Fluorine vs. Hydroxyl : Fluorine substitution at the 4-position improves metabolic stability and reduces polarity compared to hydroxyl analogues, as seen in tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate .

Biological Activity

Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate (CAS Number: 1093064-85-7) is a synthetic compound belonging to the class of piperidine derivatives. Its unique chemical structure, characterized by the presence of a tert-butyl ester and halogen substitutions, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Cancer Therapy : Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . The presence of the fluorine atom and bromophenyl group may enhance the lipophilicity and binding affinity to target proteins.

- Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s . This inhibition could lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation, such as certain cancers and neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives against AChE and BuChE. The study demonstrated that certain derivatives improved cognitive performance in animal models by enhancing cholinergic transmission . While specific data for this compound were not highlighted, its structural similarities suggest potential efficacy.

Data Table: Biological Activities of Piperidine Derivatives

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. Key steps include:

- Fluorination : Introducing fluorine at the 4-position of the piperidine ring via nucleophilic substitution or electrophilic fluorination under anhydrous conditions (e.g., using Selectfluor or DAST) .

- Bromophenyl Incorporation : Suzuki-Miyaura coupling or Ullmann-type reactions to attach the 4-bromophenyl group, requiring palladium catalysts and inert atmospheres .

- Boc Protection : Use of tert-butoxycarbonyl (Boc) anhydride to protect the piperidine nitrogen, ensuring stability during subsequent reactions .

- Experimental Design : Optimize reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side products. Monitor progress via TLC or LC-MS .

Q. How should researchers handle contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodology :

- Purity Assessment : Verify compound purity via HPLC or NMR. Impurities (e.g., residual solvents or unreacted intermediates) can alter melting points .

- Crystallization Conditions : Differences in recrystallization solvents (e.g., ethanol vs. hexane) may lead to polymorphic forms. Use single-crystal X-ray diffraction to confirm structure .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, melting point ~50–52°C) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr or HF) .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, as bromine/fluorine residues pose environmental risks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict interactions between the bromophenyl-fluoropiperidine scaffold and target proteins (e.g., kinases or GPCRs) .

- QSAR Analysis : Correlate electronic properties (Hammett σ values of substituents) with experimental IC50 values to optimize substituent positions .

- MD Simulations : Assess conformational stability of the Boc-protected piperidine ring in aqueous vs. lipid bilayer environments .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

- Methodology :

- Catalyst Screening : Test Pd(PPh3)4, XPhos, or SPhos ligands to improve cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and enhance reproducibility by using controlled microwave heating (e.g., 100°C, 30 min) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reagent ratios dynamically .

Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity?

- Methodology :

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify hindrance around the bromine substituent, affecting nucleophilic aromatic substitution .

- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials of the bromophenyl group, correlating with reactivity in cross-couplings .

- Comparative Studies : Synthesize analogs with 4-chloro or 4-iodophenyl groups to evaluate halogen-dependent reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.